6-Chloro-5-fluoroindole

5-HT2C receptor serotonin receptor agonist neurological disorders

6-Chloro-5-fluoroindole (CAS 122509-72-2) delivers the precise 5-fluoro,6-chloro substitution pattern required for synthesizing selective 5-HT2C receptor agonists (e.g., Ro 60-0175, ~30-fold selectivity over 5-HT2A) and ATP-competitive GSK-3β inhibitors for oncology programs. Mono-halogenated or differently positioned indole analogs are invalid substitutes—this dual-halogenation motif governs both receptor binding and downstream synthetic outcomes. Procure with confidence for CNS drug discovery, anticancer research, and halogenated tryptophan analog synthesis.

Molecular Formula C8H5ClFN
Molecular Weight 169.58 g/mol
CAS No. 122509-72-2
Cat. No. B046869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-fluoroindole
CAS122509-72-2
Molecular FormulaC8H5ClFN
Molecular Weight169.58 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)F)Cl
InChIInChI=1S/C8H5ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H
InChIKeyANGRSSWNBDJESO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-fluoroindole (CAS 122509-72-2): A Dual-Halogenated Indole Building Block for 5-HT2C and GSK-3β Targeted Drug Discovery


6-Chloro-5-fluoroindole (CAS 122509-72-2) is a halogenated indole derivative bearing chlorine at the 6-position and fluorine at the 5-position of the indole core (molecular formula C₈H₅ClFN; MW 169.58) . It serves as the heterocyclic core of the selective 5-HT2C receptor agonist Ro 60-0175 [1] and functions as a critical intermediate in the synthesis of glycogen synthase kinase 3β (GSK-3β) inhibitors for anticancer applications [2].

Why 6-Chloro-5-fluoroindole Cannot Be Replaced by Unsubstituted Indole or Mono-Halogenated Analogs in Receptor-Targeted Synthesis


The specific 5-fluoro,6-chloro substitution pattern on the indole ring is pharmacologically non-interchangeable with unsubstituted indole, 5-fluoroindole, or 6-chloroindole [1]. This precise dual-halogenation motif is required to achieve the selectivity profile observed in 5-HT2C receptor agonists [2] and to enable the synthetic transformations that lead to ATP-competitive GSK-3β inhibitors [3]. Substituting with mono-halogenated or differently positioned analogs introduces distinct electronic properties and steric constraints that alter both receptor binding and downstream reaction outcomes, making direct replacement invalid for established synthetic routes.

Quantitative Differentiation Evidence for 6-Chloro-5-fluoroindole vs. Mono-Halogenated and Unsubstituted Indole Analogs


5-HT2C Receptor Agonist Scaffold: Ro 60-0175 Selectivity Derived from 5-Fluoro,6-Chloro Substitution Pattern

6-Chloro-5-fluoroindole serves as the heterocyclic core of Ro 60-0175 fumarate, a selective 5-HT2C receptor agonist [1]. The dual-halogenation pattern (5-fluoro,6-chloro) is essential for achieving selectivity over the closely related 5-HT2A receptor subtype. Ro 60-0175 exhibits approximately 30-fold selectivity for 5-HT2C over 5-HT2A receptors , a differentiation that would be compromised if the indole core were replaced with unsubstituted indole or mono-halogenated analogs.

5-HT2C receptor serotonin receptor agonist neurological disorders

GSK-3β Inhibitor Intermediate: 6-Chloro-5-fluoroindole as the Core Scaffold for ATP-Competitive Kinase Inhibitors

6-Chloro-5-fluoroindole is explicitly identified as the essential intermediate for synthesizing GSK-3β inhibitors, with the final drug substance obtainable via simple reaction from this scaffold [1]. The compound is utilized in the development of ATP-competitive GSK-3β inhibitors, where the indole nitrogen can be alkylated and elaborated to form complex heterocyclic systems exhibiting high affinity for the ATP-binding pocket . Mono-halogenated indoles (e.g., 5-fluoroindole or 6-chloroindole) lack the specific electronic and steric properties conferred by the dual 5-fluoro,6-chloro substitution, which is required for optimal binding interactions within the kinase active site.

GSK-3β kinase inhibitor anticancer

Synthetic Route Efficiency: Modified Leimgruber-Batcho Method Yields 99% Conversion in Borane Reduction Step

In the preparation of 6-chloro-5-fluoroindole from 6-chloro-5-nitro-oxindole using BH₃/THF (6 mol eq.), the reaction proceeded with 99% yield (though contaminated with some 6-chloro-5-nitro-indoline) and was used directly in the subsequent borane/pyridine reduction . This high-yielding transformation demonstrates the synthetic accessibility of the 6-chloro-5-fluoro substitution pattern relative to alternative halogenation strategies. Prior art methods for preparing 6-chloro-5-fluoroindole suffered from harsh reaction conditions, low yields, and significant pollution issues, motivating the development of improved routes [1].

heterocyclic synthesis Leimgruber-Batcho process chemistry

Vilsmeier-Haack Formylation: 97% Yield to 6-Chloro-5-fluoroindole-3-carbaldehyde Demonstrates Predictable C3 Reactivity

Vilsmeier-Haack formylation of 6-chloro-5-fluoroindole with DMF/POCl₃ proceeds with 97% yield to give 6-chloro-5-fluoroindole-3-carbaldehyde as a light brown solid . This predictable and high-yielding C3 functionalization establishes a reliable entry point for downstream diversification, including Henry reaction with nitroethane to yield 6-chloro-5-fluoro-3-(2-nitroprop-1-enyl)indole [1]. The consistent reactivity at the 3-position is a function of the indole electronic structure, which is modulated but not disrupted by the 5-fluoro,6-chloro substitution pattern.

Vilsmeier-Haack indole functionalization heterocyclic chemistry

Physicochemical Profile: LogP 2.96 and Melting Point 103-108°C Enable Standard Laboratory Handling

6-Chloro-5-fluoroindole exhibits a calculated LogP of 2.96040, a melting point range of 103-108°C, and a predicted boiling point of 299.8°C at 760 mmHg [1]. The compound is a white to light brown crystalline solid at ambient temperature and is soluble in common organic solvents including ethanol and DMSO . The LogP value of 2.96 indicates moderate lipophilicity, which is balanced by the polar indole NH and halogen substituents.

LogP melting point physicochemical properties

Commercial Purity Standards: 96-98% by HPLC/GC Supports Reproducible Research Applications

Commercial sources of 6-chloro-5-fluoroindole specify purity levels ranging from ≥96% (HPLC) to 98% (GC) . The compound is supplied as a solid with defined melting point (103-108°C) and recommended long-term storage at 2-8°C [1]. The MDL number MFCD01074496 and PubChem ID 2773648 provide standardized identifiers for cross-referencing across supplier catalogs .

purity specification analytical grade quality control

Optimal Application Scenarios for 6-Chloro-5-fluoroindole in Drug Discovery and Chemical Synthesis


Synthesis of Selective 5-HT2C Receptor Agonists for CNS Drug Discovery

6-Chloro-5-fluoroindole is the essential heterocyclic core for synthesizing Ro 60-0175 and related 5-HT2C receptor agonists [1]. Condensation with (R)-2-methyloxirane in the presence of NaH produces chiral indolylpropanol intermediates, which are subsequently elaborated to 1-aminoethylindole derivatives exhibiting ~30-fold selectivity for 5-HT2C over 5-HT2A receptors [2]. This application is validated by the patent literature (US5494928A, CA 2132883) and is specifically relevant to research programs targeting appetite regulation, mood disorders, and other CNS indications mediated by serotonin receptor modulation [3].

GSK-3β Kinase Inhibitor Development for Oncology Applications

6-Chloro-5-fluoroindole serves as a key intermediate in the synthesis of ATP-competitive GSK-3β inhibitors being developed for colorectal and pancreatic cancer indications [1]. The compound's indole nitrogen can be readily alkylated and elaborated to form complex heterocyclic systems exhibiting high affinity for the ATP-binding pocket of GSK-3β [2]. Patent CN102702066A explicitly identifies 6-chloro-5-fluoroindole as an important intermediate for anticancer and weight-reducing medicines, with the final drug substance obtainable through simple reaction from this scaffold [3].

Synthesis of Chiral Tryptophan Analogs via Condensation with L-Serine

Condensation of 6-chloro-5-fluoroindole with L-serine and Ac₂O in AcOH at 80°C yields 2-acetamido-3-(6-chloro-5-fluoroindol-3-yl)propanoic acid, which undergoes kinetic resolution using L-aminoacylase to provide the desired (R)-enantiomer [1]. Subsequent hydrolysis with HCl yields the free amino acid, which is then esterified with MeOH in the presence of SOCl₂ [2]. This route provides access to halogenated tryptophan analogs with potential applications in peptide chemistry and unnatural amino acid incorporation [1].

Diversification via Vilsmeier-Haack and Henry Reactions for Library Synthesis

6-Chloro-5-fluoroindole undergoes Vilsmeier-Haack formylation with DMF/POCl₃ in 97% yield to produce 6-chloro-5-fluoroindole-3-carbaldehyde [1]. This aldehyde intermediate serves as a versatile entry point for Henry reaction with nitroethane, yielding 6-chloro-5-fluoro-3-(2-nitroprop-1-enyl)indole [2], which can be further reduced to tryptamine derivatives or elaborated to diverse heterocyclic scaffolds. The predictable C3 reactivity enables parallel library synthesis for structure-activity relationship (SAR) studies in medicinal chemistry programs [1].

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